molecular formula C23H30FN3O2 B2928936 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide CAS No. 898414-44-3

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2928936
CAS No.: 898414-44-3
M. Wt: 399.51
InChI Key: HQVPKZNEZJFBSW-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . This suggests that the compound could interact with its targets by inhibiting their function, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of ents can affect nucleotide synthesis and the regulation of adenosine function , which are critical biochemical pathways in the cell.

Result of Action

The inhibition of ents can lead to changes in nucleotide synthesis and the regulation of adenosine function , which can have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction between 4-fluorobenzaldehyde and 4-methylpiperazine in the presence of a suitable catalyst forms an intermediate compound.

    Coupling reaction: The intermediate is then coupled with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, alternative coupling reagents, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide: shares structural similarities with other compounds containing fluorophenyl, piperazine, and methoxyphenyl groups.

    4-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds have similar pharmacological profiles and are often studied for their potential therapeutic effects.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
  • The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O2/c1-26-13-15-27(16-14-26)22(19-6-8-20(24)9-7-19)17-25-23(28)12-5-18-3-10-21(29-2)11-4-18/h3-4,6-11,22H,5,12-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVPKZNEZJFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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